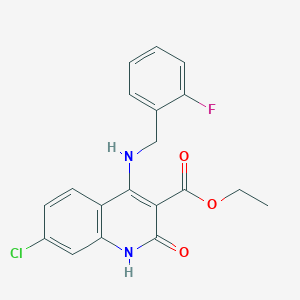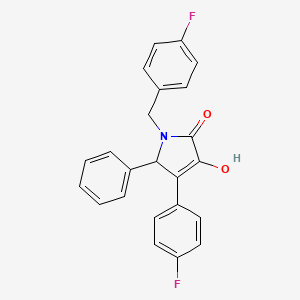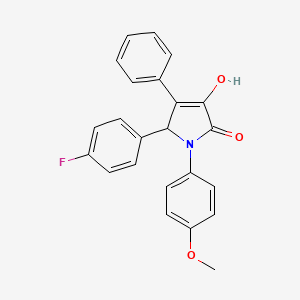![molecular formula C25H21NO3 B11272471 4-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide](/img/structure/B11272471.png)
4-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide is a complex organic compound with a unique structure that includes a benzofuran ring, a benzamide group, and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide typically involves multiple steps, including Friedel-Crafts acylation, nitration, and reduction reactions. The process begins with the acylation of a benzofuran derivative, followed by nitration to introduce nitro groups, and subsequent reduction to form the amine. The final step involves the coupling of the amine with a benzoyl chloride derivative under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
4-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(((4-methylbenzoyl)amino)(3-nitrophenyl)methyl)benzamide: Similar structure but with a nitro group instead of a benzofuran ring.
4-methyl-N-[3-(2,3,5,6-tetrafluoro-4-{3-[(4-methylbenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide: Contains additional fluorine atoms and different substituents on the benzofuran ring.
Uniqueness
4-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzofuran ring and benzamide group make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C25H21NO3 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
4-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide |
InChI |
InChI=1S/C25H21NO3/c1-15-4-8-18(9-5-15)23(27)24-17(3)21-14-20(12-13-22(21)29-24)26-25(28)19-10-6-16(2)7-11-19/h4-14H,1-3H3,(H,26,28) |
InChI Key |
OPTFASWHBZMWJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Methylphenyl)-2-{4-[(4-methylphenyl)methyl]-2,3-dioxopiperazin-1-YL}acetamide](/img/structure/B11272397.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B11272399.png)
![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B11272402.png)
![N-butyl-3-(4-chlorophenyl)-6-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11272406.png)
![1-(4-methoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B11272415.png)
![2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-phenylethyl)acetamide](/img/structure/B11272429.png)
![N-(4-fluorophenyl)-2-[2-oxo-2-(piperidin-1-yl)ethoxy]acetamide](/img/structure/B11272430.png)


![Methyl 3-{[3,5-dioxo-4-(2-phenylethyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B11272455.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11272459.png)
![5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11272478.png)
![N-(2-Methoxyphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11272485.png)

